5-(3,5-Dichlorophenyl)nicotinic acid

Übersicht

Beschreibung

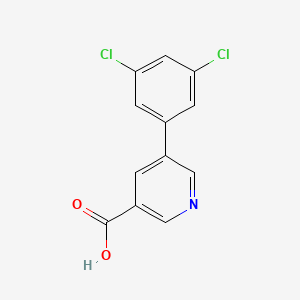

5-(3,5-Dichlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7Cl2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms on the phenyl ring are replaced by chlorine atoms at the 3 and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: 3,5-dichlorophenylboronic acid, 3-bromonicotinic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

Solvent: A mixture of water and an organic solvent such as ethanol or toluene

Temperature: Typically around 80-100°C

Reaction Time: Several hours, depending on the specific conditions and reagents used

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,5-Dichlorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-(3,5-Dichlorophenyl)nicotinic acid serves as an important pharmaceutical intermediate. Its derivatives are explored for their potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that compounds derived from this compound exhibit significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neurological Disorders

The compound has been studied for its neuroprotective effects. It is believed to modulate cholinergic signaling pathways, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Experimental results suggest that it may enhance cognitive function and memory retention in animal models .

Anti-inflammatory Properties

Recent investigations have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models, indicating its potential use in treating inflammatory diseases .

Agrochemical Applications

In the field of agrochemicals, this compound is utilized as an intermediate for synthesizing pesticides and herbicides. Its derivatives are being developed to target specific pests while minimizing environmental impact.

Pesticide Development

The compound is employed in the synthesis of novel pesticide formulations that are more effective against resistant pest populations. The incorporation of the dichlorophenyl group enhances the bioactivity of these compounds .

Herbicide Efficacy

Studies have demonstrated that derivatives of this compound can inhibit weed growth effectively without harming crop yield. This selective action makes it a valuable component in integrated pest management strategies .

Data Table: Summary of Applications

Case Studies

- Anticancer Research : A study conducted on various cancer cell lines revealed that derivatives of this compound significantly reduced cell viability through targeted apoptosis pathways. The results indicate a promising avenue for developing new cancer therapies.

- Neuroprotection : In experiments involving rodent models of Alzheimer's disease, administration of this compound led to improved memory performance on cognitive tests compared to control groups. This suggests its potential as a neuroprotective agent.

- Environmental Impact Assessment : Research assessing the environmental impact of herbicides derived from this compound demonstrated lower toxicity levels to non-target species, highlighting its suitability for sustainable agricultural practices.

Wirkmechanismus

The mechanism of action of 5-(3,5-Dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(3,5-Dichlorophenyl)-2-furancarboxylic acid

- 5-(3,5-Dichlorophenyl)-2-thiophenecarboxylic acid

- 5-(3,5-Dichlorophenyl)-2-pyridinecarboxylic acid

Uniqueness

5-(3,5-Dichlorophenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring and its nicotinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, providing opportunities for the development of novel therapeutic agents and chemical intermediates .

Biologische Aktivität

5-(3,5-Dichlorophenyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a dichlorophenyl group that may influence its interaction with biological targets.

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate, followed by hydrolysis under acidic conditions to yield the desired compound. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzyme function. Additionally, it may influence signal transduction pathways through its interactions with cellular receptors.

Anticancer Activity

Recent studies have explored the anticancer potential of nicotinic acid derivatives. For instance, novel derivatives have shown selective inhibitory effects against various cancer cell lines. In particular, compounds similar to this compound have demonstrated cytotoxicity against human cancer cells by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition correlates with reduced cell viability and increased apoptosis markers such as caspase-3 levels .

Antioxidant Properties

Research indicates that certain derivatives exhibit antioxidant activities comparable to established antioxidants like ascorbic acid. The ability to scavenge free radicals and reduce oxidative stress is a significant aspect of their biological profile .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study reported that a derivative similar to this compound exhibited IC50 values as low as 0.068 µM against VEGFR-2, indicating potent activity against cancer cells .

- Nephrotoxicity Studies : Research on related compounds demonstrated nephrotoxic effects mediated by cytochrome P450 metabolism in animal models. This highlights the importance of metabolic pathways in assessing the safety and efficacy of such compounds .

- Comparative Analysis : When compared with other nicotinic acid derivatives, this compound showed unique reactivity due to the positioning of chlorine atoms on the phenyl ring, influencing both its biological activity and chemical properties.

Data Summary

Eigenschaften

IUPAC Name |

5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBANHRCWVIXXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646978 | |

| Record name | 5-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-53-7 | |

| Record name | 5-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.